(4-chlorophenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
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Overview
Description
The compound (4-chlorophenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
is a chemical compound with the linear formula C14H11ClO2 . It has a molecular weight of 246.7 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14H11ClO2 . The exact 3D structure is not available in the search results.Physical and Chemical Properties Analysis
This compound has a molecular weight of 246.7 . The density is 1.212g/cm3 . It has a boiling point of 380.5ºC at 760mmHg . The melting point is predicted to be 124-125 °C .Scientific Research Applications
Benzophenones and UV Filters
Benzophenones, a group to which the query compound is structurally related, serve as UV filters and absorbers in various consumer products, including sunscreens and cosmetics. Studies highlight their widespread human exposure and potential endocrine-disrupting effects. For instance, Krause et al. (2018) examined whether benzophenones in pregnant women could cross the placental barrier, reaching amniotic fluid and the fetal bloodstream, raising concerns about their safety during pregnancy (Krause et al., 2018).
Exposure and Health Implications
The exposure to and health implications of benzophenones and similar compounds have been extensively studied. Fujii et al. (2014) investigated the dietary exposure to phenolic and methoxylated organohalogen contaminants, evaluating their concentrations in breast milk and serum, which suggests the bioaccumulation potential and the need for understanding exposure sources (Fujii et al., 2014).
Environmental and Biological Monitoring
Environmental and biological monitoring studies, such as those by Hines et al. (2015), have developed methodologies to measure phenols and parabens in biological matrices, providing crucial data for assessing human exposure and potential health risks associated with these compounds (Hines et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO4S/c1-28-18-12-10-17(11-13-18)24-14-21(22(25)15-6-8-16(23)9-7-15)29(26,27)20-5-3-2-4-19(20)24/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXULQHWJCKNOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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